1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Description
1-[(3-Cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a pyrrole ring with a carboxylic acid group at position 2 and a 3-cyanophenylmethyl substituent at position 1. The electron-withdrawing cyano group on the phenyl ring may influence electronic properties, solubility, and binding interactions with biological targets, making it a candidate for drug discovery .
Properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-10-3-1-4-11(7-10)9-15-6-2-5-12(15)13(16)17/h1-7H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPCWOIUJPILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H10N2O2
- Molecular Weight : 218.22 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to inhibit the proliferation of pancreatic ductal adenocarcinoma (PDA) cells without affecting cell viability significantly. Notably, treatment with this compound resulted in a marked decrease in cell migration and invasion, indicating its potential as an anti-metastatic agent .
Furthermore, in an orthotopic metastatic PDA mouse model, the compound demonstrated significant efficacy by reducing local and distant metastasis at a dosage of 10 mg/kg via intraperitoneal injection for three weeks .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties as well. It has been evaluated against various strains of bacteria and fungi, demonstrating effective inhibition. For example, it showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 0.016 μg/mL . The structure–activity relationship (SAR) studies indicate that modifications to the phenyl and pyridyl groups enhance its antimicrobial efficacy .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- EPAC Inhibition : The compound acts as a selective inhibitor of Exchange Protein directly Activated by cAMP (EPAC), which plays a crucial role in various physiological processes including insulin secretion and cell migration .
- Impact on Signaling Pathways : It has been shown to block intracellular Akt phosphorylation and EPAC-mediated Rap1 activation, contributing to its anticancer effects .
Study on Pancreatic Cancer
A notable study investigated the effects of the compound on pancreatic cancer cells. The findings revealed that while it did not significantly affect cell viability, it markedly reduced cell migration and invasion capabilities. This suggests a potential role in preventing metastasis in pancreatic cancer patients .
Study on Tuberculosis
Another study focused on the compound's activity against M. tuberculosis. The results indicated that it effectively inhibited mycolic acid biosynthesis in bacterial cultures, establishing it as a candidate for further development as an anti-TB agent .
Data Tables
| Activity Type | Target Organism/Cell Line | MIC/IC50 | Notes |
|---|---|---|---|
| Anticancer | PDA Cells | Not specified | Significant reduction in migration and invasion |
| Antimicrobial | M. tuberculosis | <0.016 μg/mL | Effective against drug-resistant strains |
Scientific Research Applications
1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a compound of interest in various scientific research applications, particularly in medicinal chemistry, organic synthesis, and material science. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrole derivatives. The compound was tested against various cancer cell lines, showing promising cytotoxic effects, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, making it useful in creating more complex molecules.
Example: Synthesis of Pyrrole Derivatives
Research outlined in Tetrahedron Letters demonstrated the use of this compound in synthesizing novel pyrrole derivatives with enhanced biological activities. The reaction conditions were optimized to yield high purity products .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors.
Case Study: Organic Photovoltaics
A recent study in Advanced Functional Materials evaluated the use of pyrrole derivatives, including this compound, in organic photovoltaic devices. The incorporation of this compound improved charge transport properties and overall device efficiency .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in the target compound, chloro in others) enhance acidity of the carboxylic acid and influence binding to biological targets . Bulky substituents (e.g., isopropylamino in EP 3250562) improve crystallinity and stability .
Preparation Methods
General Strategy for Pyrrole-2-carboxylic Acid Derivatives
The synthesis of pyrrole-2-carboxylic acid derivatives typically starts from pyrrole or its ester derivatives, followed by selective substitution at the nitrogen and carbon atoms of the pyrrole ring. The key steps involve:
- Formation of pyrrole-2-carboxylate esters via ring closure or functional group transformations.
- Selective N-alkylation with benzyl halides or related electrophiles.
- Introduction or preservation of substituents such as cyano groups on the benzyl moiety.
- Hydrolysis of ester groups to carboxylic acids.
This approach is exemplified in the synthesis of alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates, which are versatile intermediates for further transformations.
Synthesis of N-(3-cyanobenzyl) Substituted Pyrrole-2-carboxylates
The preparation of 1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid can be approached by:
Step 1: Preparation of Pyrrole-2-carboxylate Esters
- Starting from pyrrole, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone is synthesized and then converted to alkyl pyrrole-2-carboxylates by alcoholysis with alkoxides in the corresponding alcohol (e.g., methanol or ethanol).
- Selective Friedel–Crafts formylation introduces aldehyde groups at the 4-position if needed, but for the target compound, the focus is on the 2-carboxylate and N-substitution.
Step 2: N-Alkylation with 3-Cyanobenzyl Bromide
- The nitrogen atom of the pyrrole ring is regioselectively alkylated with 3-cyanobenzyl bromide under basic conditions.
- Typical conditions involve potassium tert-butoxide and tetrabutylammonium bromide as phase transfer catalyst in a polar aprotic solvent such as dimethylformamide (DMF).
- The reaction is conducted under inert atmosphere (nitrogen) at temperatures ranging from room temperature to 40 °C for several hours to ensure high regioselectivity and yield.
Step 3: Hydrolysis to Carboxylic Acid
- The ester group at the 2-position is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- Mild hydrolysis conditions are preferred to avoid decomposition or side reactions.
- The hydrolysis step finalizes the synthesis of this compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrole ester formation | Pyrrole → 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone; alcoholysis with RONa (R=Me, Et) | 0–25 °C | 1–3 h | 70–90 | High purity esters formed |
| N-Alkylation with 3-cyanobenzyl bromide | 3-cyanobenzyl bromide, KOtBu, Bu4N+Br-, DMF, N2 atmosphere | 15–40 °C | 2–5 h | 65–85 | Regioselective alkylation at N; phase transfer catalysis improves yield |
| Ester hydrolysis | Aqueous acid/base (e.g., NaOH or HCl) | 25–60 °C | 2–6 h | 80–95 | Mild conditions to preserve pyrrole integrity |
Analytical Confirmation of Structure
-
- $$^{1}H$$ NMR shows characteristic signals for the pyrrole ring protons and the N-CH2 group at δ ~5.1 ppm.
- The aromatic protons of the 3-cyanobenzyl group appear in the expected aromatic region (δ 7.0–8.0 ppm).
- $$^{13}C$$ NMR confirms the presence of the carboxyl carbon (~δ 160–170 ppm) and the nitrile carbon (~δ 115 ppm).
-
- Strong absorption bands near 2220 cm$$^{-1}$$ confirm the presence of the cyano group.
- Broad bands around 1700 cm$$^{-1}$$ indicate the carboxylic acid carbonyl.
-
- Molecular ion peak consistent with the expected molecular weight of this compound.
Comparative Notes on Preparation Methods
| Aspect | Advantages | Limitations |
|---|---|---|
| Use of potassium tert-butoxide and phase transfer catalyst | High regioselectivity and good yields in N-alkylation | Requires inert atmosphere and dry solvents |
| Hydrolysis under mild conditions | Preserves sensitive functional groups | Longer reaction times may be needed |
| Starting from pyrrole esters | Readily available starting materials | Multi-step synthesis increases total preparation time |
Q & A
Q. What are the common synthetic routes for 1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : A typical synthesis involves coupling a pyrrole-2-carboxylic acid derivative with a 3-cyanophenylmethyl group. For example, analogous compounds like 1-(phenylmethyl)pyrrole derivatives are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (ESIMS) to confirm molecular weight and detect impurities. Proton NMR can resolve structural ambiguities, such as verifying the absence of unreacted starting materials. Yield optimization often involves adjusting reaction temperatures (e.g., 60–96°C) and catalysts like copper or palladium .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Safety data for structurally similar compounds (e.g., 3-cyano-1H-pyrrole-2-carboxylic acid) indicate hazards such as skin/eye irritation and respiratory sensitization. Researchers should use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water for 15+ minutes and consult a physician. Emergency protocols include immediate decontamination and providing safety data sheets (SDS) to medical personnel .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ESIMS : To confirm molecular ion peaks (e.g., m/z 293.2 for analogous pyrrole-carboxylic acids) .
- NMR : ¹H NMR identifies substitution patterns (e.g., methylene protons in the benzyl group at δ 4.8–5.2 ppm). ¹³C NMR resolves carbonyl (C=O) and cyano (CN) groups .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in the final coupling step?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to chloroform .
- Temperature Gradients : Gradual heating (e.g., 60°C → 96°C) minimizes decomposition.
- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent side reactions, followed by hydrolysis (e.g., 2N HCl at 60°C) .
Q. How should researchers resolve contradictions in reported spectroscopic data?
- Methodological Answer : Discrepancies may stem from tautomerism (e.g., pyrrole NH vs. keto-enol forms) or impurities. Solutions include:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).
- pH-Dependent Studies : Protonation states of the carboxylic acid group can shift NMR peaks; analyze spectra in both neutral and acidic conditions .
- Reference Standards : Compare data with structurally validated analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., enzymes with hydrophobic active sites, given the compound’s aromatic and cyano groups).
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR Models : Corrogate electronic properties (HOMO-LUMO gaps) with bioactivity data from analogs .
Q. Why might biological activity vary between batches despite identical synthesis protocols?
- Methodological Answer : Batch variability often links to:
- Crystallinity Differences : Amorphous vs. crystalline forms alter solubility. Use XRD to monitor polymorphs.
- Trace Solvents : Residual DMF or acetic acid (common in pyrrole syntheses) can inhibit enzyme activity. Quantify via GC-MS .
- Degradation Products : Hydrolysis of the cyano group under acidic conditions generates carboxylic acid byproducts; monitor stability via accelerated aging studies (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
